molecular formula C9H12N2O3 B1507379 3-amino-2-hydroxy-N-(2-hydroxyethyl)benzamide CAS No. 473731-23-6

3-amino-2-hydroxy-N-(2-hydroxyethyl)benzamide

Cat. No.: B1507379
CAS No.: 473731-23-6
M. Wt: 196.2 g/mol
InChI Key: VOSFUGQVFHPXCE-UHFFFAOYSA-N
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Description

3-amino-2-hydroxy-N-(2-hydroxyethyl)benzamide is an organic compound with the molecular formula C9H12N2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-hydroxy-N-(2-hydroxyethyl)benzamide typically involves the reaction of 3-amino-2-hydroxybenzoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 3-amino-2-hydroxybenzoic acid and 2-aminoethanol.

    Reaction Conditions: The reaction is usually conducted in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-hydroxy-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinonoid derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while reduction can produce amines. Substitution reactions can lead to various substituted benzamides.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules, enabling the development of novel compounds with tailored properties.

Biology

  • Enzyme-Substrate Interactions : It is utilized in studies examining enzyme-substrate interactions, providing insights into biochemical pathways and mechanisms.
  • Ligand in Biochemical Assays : The structural features of 3-amino-2-hydroxy-N-(2-hydroxyethyl)benzamide allow it to act as a ligand in various biochemical assays, potentially influencing enzymatic activities and receptor functions.

Pharmacology

  • Potential Therapeutic Applications : Ongoing research indicates its potential role in medicinal chemistry, particularly in developing compounds targeting neurological disorders. Its ability to form hydrogen bonds enhances its interaction with biological targets, which may modulate relevant pathways .

Case Study 1: Antioxidant Activity

Research has demonstrated that derivatives of this compound exhibit significant antioxidant activity. For example, certain analogues showed up to 100% inhibition of lipid peroxidation in vitro assays, indicating their potential utility in preventing oxidative stress-related diseases .

Case Study 2: Lipoxygenase Inhibition

In studies focused on lipoxygenase (LOX) inhibition, specific derivatives of the compound displayed promising IC50 values (e.g., IC50 = 10 μM), suggesting their potential as anti-inflammatory agents. This activity is attributed to their structural characteristics that facilitate interaction with LOX enzymes .

Data Table: Summary of Applications and Activities

Application AreaSpecific Use CasesObserved Effects/Results
ChemistryBuilding block for organic synthesisEnables creation of complex organic molecules
BiologyEnzyme-substrate interactionsModulates enzymatic activities
PharmacologyPotential therapeutic applicationsTargets neurological disorders
Antioxidant ActivityInhibition of lipid peroxidationUp to 100% inhibition observed in specific assays
Lipoxygenase InhibitionAnti-inflammatory propertiesIC50 values as low as 10 μM

Mechanism of Action

The mechanism of action of 3-amino-2-hydroxy-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-N-(2-hydroxyethyl)benzamide: Lacks the amino group, which affects its reactivity and applications.

    3-amino-2-hydroxybenzoic acid: Lacks the hydroxyethyl group, which influences its solubility and interaction with biological targets.

    N-(2-hydroxyethyl)benzamide: Lacks both the amino and hydroxy groups, resulting in different chemical properties and uses.

Uniqueness

3-amino-2-hydroxy-N-(2-hydroxyethyl)benzamide is unique due to the presence of both amino and hydroxy groups, which enhance its reactivity and versatility in various chemical reactions and applications. This combination of functional groups allows it to participate in a wide range of reactions, making it a valuable compound in research and industry.

Biological Activity

3-amino-2-hydroxy-N-(2-hydroxyethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H13N1O3
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of amino and hydroxy groups facilitates the formation of hydrogen bonds, which modulate the activity of these targets. The exact pathways involved depend on the specific application and target.

Antioxidant Activity

Research has indicated that derivatives of this compound exhibit significant antioxidant properties. Various assays have been conducted to evaluate this activity, including:

  • DPPH Radical Scavenging
  • Lipid Peroxidation Inhibition
  • Hydroxyl Radical Scavenging
  • ABTS Radical Cation Reduction
  • Superoxide Anion Radical Scavenging

In vitro studies demonstrated that certain derivatives achieved up to 100% inhibition in lipid peroxidation assays, indicating strong antioxidant potential .

Lipoxygenase Inhibition

The compound has also shown promise as a lipoxygenase (LOX) inhibitor. Specific derivatives demonstrated IC50 values as low as 10 µM, suggesting effective inhibition of LOX activity. The structure-activity relationship (SAR) studies revealed that modifications to the substituents on the amide bond significantly influenced inhibitory potency .

Study on Anticancer Activity

A notable study evaluated the anticancer potential of this compound against various cancer cell lines, including HeLa and A549. The compound exhibited cytotoxic effects, with IC50 values in the micromolar range. The results indicated that modifications to the compound's structure could enhance its efficacy against specific cancer types .

Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted to identify how different substituents affect biological activity. For example:

  • Compounds with N-methyl and N-phenyl substitutions showed varied activity levels against cancer cell lines.
  • The introduction of aliphatic chains or phenolic groups influenced both antioxidant and anticancer activities .

Table 1: Biological Activity Summary

Activity TypeAssay MethodResults
AntioxidantDPPH Radical ScavengingUp to 100% inhibition
Lipoxygenase InhibitionIC50 Measurement10 µM (best derivative)
Anticancer ActivityCytotoxicity AssayIC50 values: Micromolar range

Table 2: Structure-Activity Relationship Findings

Compound VariantSubstituent TypeIC50 (µM)
Derivative AN-methyl15
Derivative BN-phenyl25
Derivative CAliphatic chainNo activity

Properties

IUPAC Name

3-amino-2-hydroxy-N-(2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c10-7-3-1-2-6(8(7)13)9(14)11-4-5-12/h1-3,12-13H,4-5,10H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSFUGQVFHPXCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)O)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729804
Record name 3-Amino-2-hydroxy-N-(2-hydroxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473731-23-6
Record name 3-Amino-2-hydroxy-N-(2-hydroxyethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473731-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-hydroxy-N-(2-hydroxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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